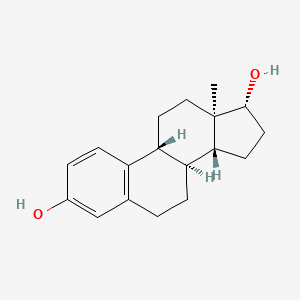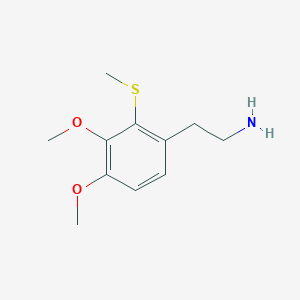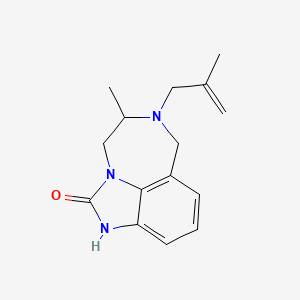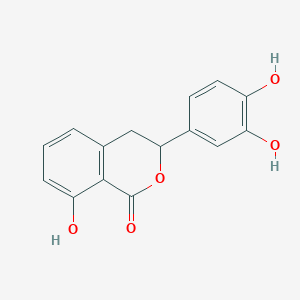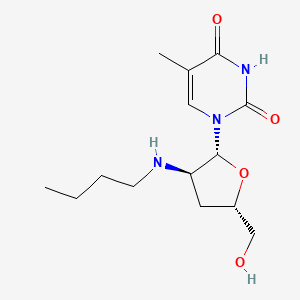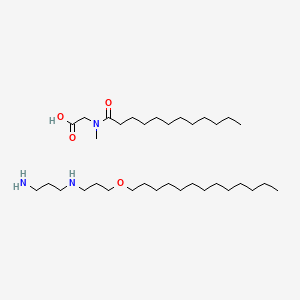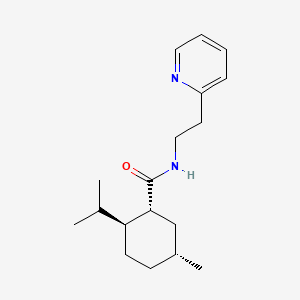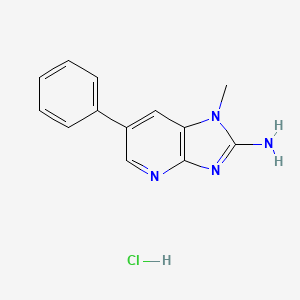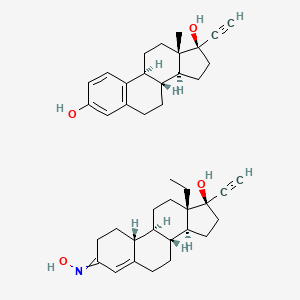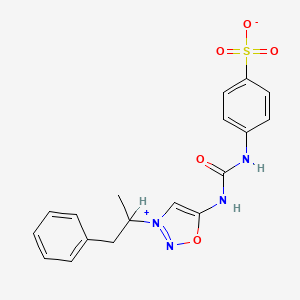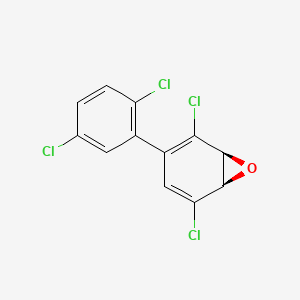
2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its environmental persistence and potential toxicological effects .
Méthodes De Préparation
The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide typically involves the chlorination of biphenyl followed by oxidation. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective chlorination and subsequent oxidation . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form hydroxylated derivatives.
Reduction: It can be reduced under specific conditions to yield less chlorinated biphenyls.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated biphenyls and dechlorinated derivatives .
Applications De Recherche Scientifique
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide involves its interaction with cellular components. It is metabolized by liver enzymes, particularly cytochrome P450, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and disrupting normal cellular functions . The molecular targets include DNA, proteins, and lipids, leading to potential toxic effects .
Comparaison Avec Des Composés Similaires
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is compared with other similar compounds such as:
2,2’,4,4’-Tetrachlorobiphenyl: This compound has a different chlorine substitution pattern, leading to variations in its chemical behavior and toxicity.
2,3,4,5-Tetrachlorobiphenyl: Another PCB derivative with distinct properties and applications.
The uniqueness of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide lies in its specific chlorine substitution pattern and its ability to form reactive intermediates upon metabolism .
Propriétés
Numéro CAS |
68099-35-4 |
|---|---|
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
(1S,6R)-2,5-dichloro-3-(2,5-dichlorophenyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C12H6Cl4O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11-12(17-11)10(7)16/h1-4,11-12H/t11-,12+/m0/s1 |
Clé InChI |
HUWUGZREAZTGIP-NWDGAFQWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)C2=C([C@@H]3[C@@H](O3)C(=C2)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=C(C3C(O3)C(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



